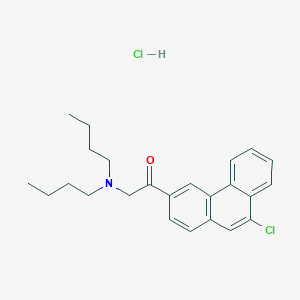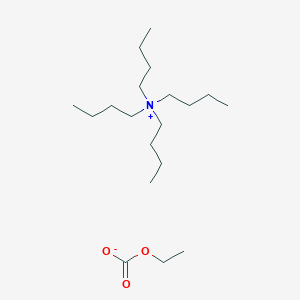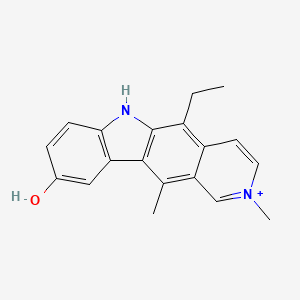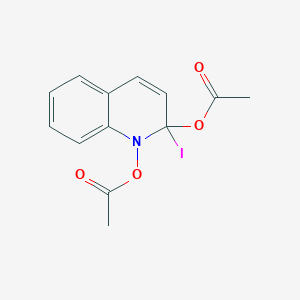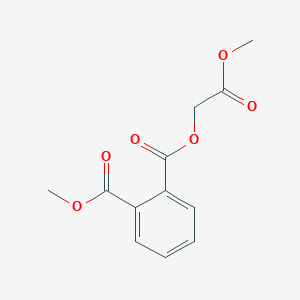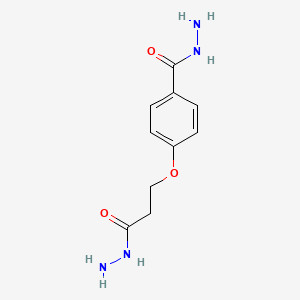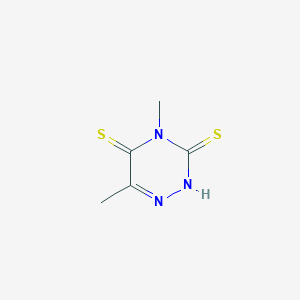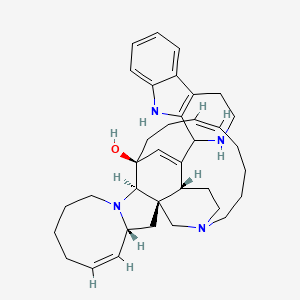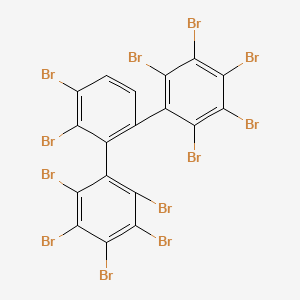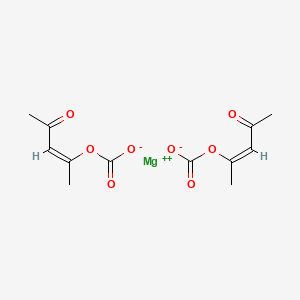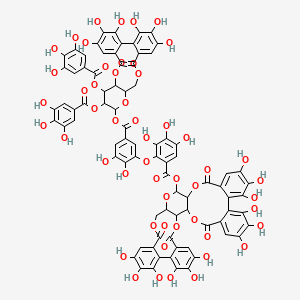
Bis(dimethyldithiocarbamato)tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dimethyldithiocarbamato)tin is an organotin compound with the chemical formula C6H12N2S4Sn. It is a coordination complex where the tin atom is bonded to two dimethyldithiocarbamate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Bis(dimethyldithiocarbamato)tin can be synthesized through the reaction of dimethyldithiocarbamate with a tin(IV) chloride precursor. The reaction typically involves mixing an aqueous solution of dimethyldithiocarbamate with a solution of tin(IV) chloride under controlled conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Bis(dimethyldithiocarbamato)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of tin.
Substitution: The dimethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
科学的研究の応用
Bis(dimethyldithiocarbamato)tin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism by which bis(dimethyldithiocarbamato)tin exerts its effects involves the interaction of the tin center with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The dimethyldithiocarbamate ligands play a crucial role in stabilizing the tin center and facilitating these interactions.
類似化合物との比較
Similar Compounds
Zinc bis(dimethyldithiocarbamate):
Copper bis(dimethyldithiocarbamate): Used in agriculture as a fungicide and in various industrial applications.
Uniqueness
Bis(dimethyldithiocarbamato)tin is unique due to its specific coordination chemistry and the stability provided by the dimethyldithiocarbamate ligands. This stability makes it particularly useful in applications where other similar compounds may not perform as well.
特性
CAS番号 |
30051-58-2 |
|---|---|
分子式 |
C6H12N2S4Sn |
分子量 |
359.2 g/mol |
IUPAC名 |
bis(dimethylcarbamothioylsulfanyl)tin |
InChI |
InChI=1S/2C3H7NS2.Sn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
RMIBVUQMSNVLQZ-UHFFFAOYSA-L |
正規SMILES |
CN(C)C(=S)S[Sn]SC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


